DHPCC-9 - 1192248-37-5

DHPCC-9

Catalog Number: EVT-267555
CAS Number: 1192248-37-5
Molecular Formula: C15H10N2O
Molecular Weight: 234.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DHPCC-9 is a Pim kinase inhibitor.
Overview

DHPCC-9, a small molecule compound, is recognized for its role as a selective inhibitor of the PIM (proviral integration site for Moloney murine leukemia virus) kinase family. This compound has gained attention in cancer research due to its ability to impede the migration and invasion of various cancer cell types, particularly prostate cancer cells. The PIM kinases, including PIM1, PIM2, and PIM3, are implicated in oncogenic processes such as cell survival, proliferation, and resistance to apoptosis. DHPCC-9 acts by selectively inhibiting the catalytic activities of these kinases, thus influencing downstream signaling pathways essential for tumor progression.

Source and Classification

DHPCC-9 was developed as part of a series of compounds aimed at targeting PIM kinases. It is classified under the category of kinase inhibitors and is specifically noted for its selective inhibition of PIM1 with a Ki (inhibition constant) of 5 nM, while showing less potency against PIM2 and PIM3. The compound was first reported in the literature in 2010, highlighting its potential therapeutic applications in oncology, especially in prostate cancer models.

Synthesis Analysis

The synthesis of DHPCC-9 involves several key steps that focus on creating a pyrrolocarbazole framework. The synthesis typically begins with commercially available starting materials that undergo a series of reactions including cyclization and functional group modifications. Specific methods include:

  1. Formation of the Pyrrolocarbazole Core: This involves cyclization reactions that create the bicyclic structure characteristic of pyrrolocarbazoles.
  2. Functionalization: Subsequent reactions introduce various substituents that enhance the compound's selectivity and potency against PIM kinases.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity suitable for biological assays.

Technical details regarding the specific reagents and conditions used in each step can be found in detailed synthetic protocols from relevant studies .

Chemical Reactions Analysis

DHPCC-9 participates in several chemical reactions primarily related to its activity as a kinase inhibitor. Key reactions include:

  1. Kinase Inhibition Reaction: DHPCC-9 competes with ATP for binding at the active site of PIM kinases, effectively blocking phosphorylation processes critical for cancer cell survival.
  2. Phosphorylation Assays: In vitro assays demonstrate that treatment with DHPCC-9 leads to decreased phosphorylation levels of known substrates like Bad protein, which is involved in apoptotic signaling pathways .

These reactions highlight the compound's mechanism of action at a molecular level.

Mechanism of Action

The mechanism by which DHPCC-9 exerts its effects involves several key processes:

  1. Inhibition of Kinase Activity: By binding to the ATP-binding pocket of PIM kinases, DHPCC-9 prevents these enzymes from phosphorylating their substrates, thereby disrupting signaling pathways that promote cell survival and proliferation.
  2. Impact on Downstream Targets: The inhibition leads to reduced phosphorylation of pro-apoptotic proteins such as Bad, which contributes to enhanced apoptosis in cancer cells .
  3. Effects on Cell Migration and Invasion: DHPCC-9 has been shown to slow down migration and invasion in cancer models, indicating its potential as an anti-metastatic agent .
Physical and Chemical Properties Analysis

DHPCC-9 exhibits specific physical and chemical properties that contribute to its biological activity:

  • Molecular Weight: Approximately 235 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents, which facilitates its use in laboratory settings.
  • Stability: The compound maintains stability under physiological conditions but may degrade under extreme pH or temperature variations.

These properties are essential for determining the appropriate conditions for experimental use and potential therapeutic applications.

Applications

DHPCC-9 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Research: Its primary application lies in studying prostate cancer biology and developing targeted therapies aimed at inhibiting PIM kinases.
  2. Combination Therapies: Due to its mechanism of action, DHPCC-9 may be used in combination with other therapeutic agents to enhance treatment efficacy against resistant cancer types.
  3. Preclinical Studies: Ongoing research continues to evaluate its effectiveness in various cancer models, focusing on optimizing dosing regimens and understanding resistance mechanisms.
Introduction to Pim Kinases and DHPCC-9

Biochemical and Structural Characteristics of Pim Kinase Family

Serine/Threonine Kinase Activity and Constitutive Activation Mechanisms

Pim kinases are constitutively active serine/threonine kinases that lack regulatory domains typically found in other kinases. Their activity is governed by transcriptional upregulation rather than post-translational modifications. Structural analyses reveal a unique ATP-binding pocket with a hinge region containing a proline residue (Pro123 in Pim-1), which confers a constitutively open conformation primed for substrate phosphorylation [10] [7]. This architecture allows persistent kinase activity without requiring activation-loop phosphorylation—a feature exploited by inhibitors like DHPCC-9 that target the ATP-binding site [1] [9]. Protein stability is regulated by chaperones (e.g., HSP90) and phosphatases (e.g., PP2A), with proteasomal degradation occurring rapidly under basal conditions (half-life: 5–15 minutes in primary cells) [10].

Isoform-Specific Roles (Pim-1, Pim-2, Pim-3) in Oncogenesis

While Pim kinases share overlapping substrates, isoform-specific functions arise from distinct tissue expression patterns and substrate preferences:

  • Pim-1: Predominantly expressed in hematopoietic cells and prostate cancer. Drives cell cycle progression via phosphorylation of CDC25A/C and p21, and enhances MYC transcriptional activity by stabilizing c-MYC and phosphorylating Ser62 [3] [10]. Promotes metastasis in solid tumors by activating NFATc1 and modulating cytoskeletal dynamics [1] [2].
  • Pim-2: Overexpressed in multiple myeloma and lymphoid malignancies. Regulates energy metabolism by phosphorylating pyruvate kinase M2 (PKM2) to enhance glycolysis and suppress oxidative phosphorylation [8] [3]. Critical for cell survival via phosphorylation of the pro-apoptotic protein BAD at Ser112 [3].
  • Pim-3: Elevated in prostate, pancreatic, and liver cancers. Cooperates with MYC to accelerate tumorigenesis and phosphorylates substrates like eIF4B to promote protein synthesis [5] [10]. Unique roles in solid tumor invasion via NFATc-dependent pathways [2].

  • Table 2: Isoform-Specific Functions and Tumor Associations of Pim Kinases

    IsoformChromosomal LocusKey SubstratesPrimary Tumor Associations
    Pim-16p21.2c-MYC, CDC25A, p21, BADLeukemia, prostate cancer, DLBCL
    Pim-2Xp11.23BAD, PKM2, 4E-BP1Multiple myeloma, CLL, prostate cancer
    Pim-322q13.1eIF4B, c-MYC, PGC-1αPancreatic, prostate, liver cancers

Rationale for Targeting Pim Kinases in Cancer Therapeutics

Overexpression in Hematopoietic and Solid Tumors

Pim kinases are frequently overexpressed in diverse malignancies due to transcriptional activation by oncogenic signaling pathways:

  • Hematopoietic Cancers: JAK/STAT signaling drives Pim upregulation in acute myeloid leukemia (AML), where 28% of patients exhibit elevated Pim-1/2 expression correlating with poor survival [3] [5]. In diffuse large B-cell lymphoma (DLBCL), Pim-1 mutations (e.g., L184F/N) occur in 18.5% of cases [5].
  • Solid Tumors: NF-κB and STAT3 mediate Pim-1/3 overexpression in >60% of prostate cancers, where levels correlate with metastasis [7] [1]. Squamocellular carcinomas and pancreatic cancers also show Pim-3 upregulation [2] [10]. Functionally, this overexpression enhances cell migration, invasion, and chemoresistance—effects reversible with DHPCC-9 treatment [1] [2] [9].
  • Table 3: Pim Kinase Overexpression in Selected Cancers
    Cancer TypeOverexpressed Isoform(s)FrequencyFunctional Consequences
    Acute Myeloid LeukemiaPim-1, Pim-228% of casesEnhanced survival, chemo-resistance
    Prostate CancerPim-1, Pim-3>60% of casesMigration, invasion, metastasis
    Squamocellular CarcinomaPim-1, Pim-340–70% of casesNFATc-dependent invasion
    Pancreatic CancerPim-350–65% of casesMetabolic reprogramming, growth

Functional Redundancy and Therapeutic Challenges

Functional redundancy among Pim isoforms presents a major therapeutic hurdle. In vivo studies demonstrate compensatory upregulation: Pim-2 or Pim-3 expression increases in Pim-1-deficient tumors, and triple-knockout mice are viable but exhibit hematopoietic defects [3] [5]. This redundancy ensures sustained phosphorylation of shared substrates (e.g., BAD, c-MYC) despite isoform-specific inhibition. DHPCC-9 overcomes this by acting as a pan-Pim inhibitor, simultaneously blocking all three isoforms (IC₅₀ = 4–6 µM) [1] [9]. Its efficacy is evidenced by:

  • Reduced phosphorylation of BAD and NFATc1 in prostate cancer cells [1] [2].
  • Inhibition of migration and invasion in squamocellular carcinoma by >60% [2].
  • Synergy with MYC suppression: In leukemia models, combining DHPCC-9 with MYC deinduction prolonged survival more effectively than either approach alone [3].

Nevertheless, challenges persist in optimizing isoform selectivity and managing pathway crosstalk (e.g., PI3K/AKT activation upon Pim inhibition) [7].

Concluding Remarks

DHPCC-9 exemplifies the therapeutic potential of pan-Pim inhibition in counteracting the functional redundancy and oncogenic synergy of Pim kinases. Its ability to impair migration, invasion, and survival signaling across diverse cancers underscores the critical role of Pim kinases in tumor progression. Future research should focus on isoform-specific substrate mapping and combinatorial regimens to maximize clinical efficacy.

  • Table 4: Key Compounds Mentioned
    Compound NameSynonymsTherapeutic Context
    DHPCC-9DHPCC9, 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehydePan-Pim kinase inhibitor
    AZD1208N/APan-Pim inhibitor (clinical)
    TP-3654SGI-9481Selective Pim-1 inhibitor
    SMI-4aN/APim kinase inhibitor (preclinical)

Properties

CAS Number

1192248-37-5

Product Name

DHPCC-9

IUPAC Name

1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde

Molecular Formula

C15H10N2O

Molecular Weight

234.26

InChI

InChI=1S/C15H10N2O/c18-8-9-7-16-14-10(9)5-6-12-11-3-1-2-4-13(11)17-15(12)14/h1-8,16-17H

InChI Key

VWNCOFUKBTYAON-UHFFFAOYSA-N

SMILES

O=CC1=CNC2=C1C=CC3=C2NC4=C3C=CC=C4

Solubility

Soluble in DMSO

Synonyms

DHPCC-9; DHPCC 9; DHPCC9;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.